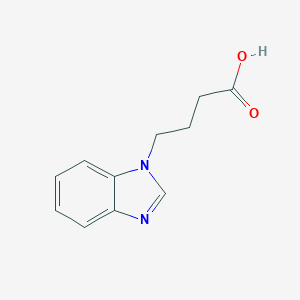

4-(1H-benzimidazol-1-yl)butanoic acid

描述

4-(1H-benzimidazol-1-yl)butanoic acid is a chemical compound that belongs to the category of benzimidazole derivatives. It is composed of a butanoic acid molecule with a benzimidazole ring attached to the fourth position. This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-1-yl)butanoic acid typically involves the reaction of benzimidazole with butanoic acid derivatives. One common method involves the use of a catalyst such as CuCl (5 mol%) and TMEDA (5 mol%) in DMSO at 120°C, which provides good yields . Another method involves the use of phosphoric acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and quality of the final product.

化学反应分析

Types of Reactions

4-(1H-benzimidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzimidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield various reduced derivatives of the benzimidazole ring .

科学研究应用

Pharmaceutical Development

4-(1H-benzimidazol-1-yl)butanoic acid is being investigated as a potential drug candidate due to its biological activities. The compound exhibits promising interactions with various biological targets, which are critical for its therapeutic efficacy. Its structure allows for modifications that enhance solubility and reactivity, making it suitable for medicinal chemistry applications.

Case Studies in Drug Development

- Antitumor Activity : Research indicates that derivatives of benzimidazole, including this compound, have shown potential as antitumor agents. For instance, studies have demonstrated that compounds derived from this structure can inhibit the growth of various cancer cell lines, suggesting potential for development into anticancer therapies .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies have shown that it exhibits bactericidal effects superior to traditional antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli . This positions it as a candidate for developing new antimicrobial agents.

Antimicrobial Activity

The antimicrobial properties of this compound stem from the benzimidazole ring structure, which is known for its bioactive characteristics. The compound has been tested against a range of bacteria and fungi, showcasing significant antibacterial activity.

Research Findings

- A study highlighted the compound's effectiveness against Listeria monocytogenes and other Gram-positive bacteria, reinforcing its potential as an alternative to existing antibiotics .

- Comparative analyses have shown that structural analogs of this compound also possess varying degrees of antimicrobial activity, indicating that modifications can lead to enhanced efficacy against specific pathogens .

Biochemical Research

In biochemical applications, this compound serves as a valuable tool for studying enzyme functions and protein-ligand interactions. Its ability to form hydrogen bonds enhances solubility in polar solvents, promoting specific molecular interactions crucial for biochemical assays.

Applications in Enzyme Studies

- Benzimidazole derivatives are utilized in enzyme inhibition studies due to their ability to interact with active sites of enzymes. This interaction can provide insights into enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(1H-benzimidazol-2-yl)butanoic acid | Different nitrogen position in the benzimidazole ring | Antimicrobial |

| 5-(1H-benzimidazol-2-yl)pentanoic acid | Longer carbon chain | Anticancer |

| 2-(1H-benzimidazol-1-yl)acetic acid | Shorter carbon chain | Anti-inflammatory |

This compound stands out due to its balanced structure that combines both hydrophobic and hydrophilic properties, enhancing its biological activity across various applications.

作用机制

The mechanism of action of 4-(1H-benzimidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

相似化合物的比较

Similar Compounds

4-(1-Methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid: A related compound with a morpholino group attached to the benzimidazole ring.

4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid: Another derivative with an oxo group on the benzimidazole ring.

Uniqueness

4-(1H-benzimidazol-1-yl)butanoic acid is unique due to its specific structure, which combines the benzimidazole ring with a butanoic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

生物活性

4-(1H-benzimidazol-1-yl)butanoic acid is a compound that features a benzimidazole moiety linked to a butanoic acid chain, contributing to its unique biological properties. The molecular formula of this compound is C11H12N2O2, with a molecular weight of approximately 204.23 g/mol. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound's benzimidazole ring is known for its bioactive properties, which include antimicrobial, anticancer, and anti-inflammatory activities. The presence of the butanoic acid functional group enhances its solubility and reactivity in various biological environments.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that benzimidazole derivatives could act as bioreductive agents in hypoxic environments typical of tumor cells. The cytotoxic effects were evaluated using human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines, revealing that certain benzimidazole derivatives induced apoptosis and DNA damage in these cells .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Its structural similarity to other benzimidazole compounds suggests potential efficacy against Gram-positive and Gram-negative bacteria. Comparative studies highlight its unique position among benzimidazole derivatives, where it stands out for its broader spectrum of activity .

The mechanism underlying the biological activities of this compound involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancerous cells . Additionally, the compound may modulate immune responses through its antimicrobial actions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(1H-benzimidazol-2-yl)butanoic acid | Different nitrogen position in benzimidazole ring | Antimicrobial |

| 5-(1H-benzimidazol-2-yl)pentanoic acid | Longer carbon chain | Anticancer |

| 2-(1H-benzimidazol-1-yl)acetic acid | Shorter carbon chain | Anti-inflammatory |

| This compound | Unique structure with butanoic acid chain | Broad-spectrum antimicrobial |

This table illustrates how this compound distinguishes itself from other related compounds through its diverse biological activities and structural features.

Case Studies

In one notable study, researchers evaluated the in vitro effects of various benzimidazole derivatives on cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against A549 cells, with IC50 values comparable to established chemotherapeutics. The study further explored the apoptotic pathways activated by this compound, confirming its potential as a lead candidate for cancer therapy .

Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. Results showed that this compound effectively inhibited growth at lower concentrations compared to other benzimidazole derivatives, suggesting its potential application in treating infections caused by multidrug-resistant organisms .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 4-(1H-benzimidazol-1-yl)butanoic acid, and what are their critical reaction conditions?

- Methodological Answer : A common approach involves the condensation of benzimidazole derivatives with γ-butyrolactone or halogenated butanoic acid precursors under reflux conditions. For example, nucleophilic substitution reactions using 1H-benzimidazole and 4-bromobutyric acid in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours yield the target compound. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%).

- NMR : Confirm the structure via ¹H and ¹³C NMR in DMSO-d₆; expected signals include aromatic protons (δ 7.2–8.1 ppm) and the butanoic acid chain (δ 2.3–4.2 ppm).

- Mass Spectrometry : ESI-MS should show an [M+H]⁺ peak at m/z 231.1 .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can solvent selection and growth conditions be optimized?

- Methodological Answer : Crystallization challenges include poor solubility in non-polar solvents and polymorphism. Optimize by:

- Solvent Screening : Use mixed solvents (e.g., methanol/acetone) to balance solubility and slow evaporation rates.

- Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours promotes single-crystal growth.

- X-ray Diffraction : Employ SHELXL for structure refinement, focusing on hydrogen-bonding networks between the benzimidazole N–H and the carboxylic acid group to resolve packing ambiguities .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like HDACs). Parameterize the carboxylic acid group for metal coordination.

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with activity using Gaussian09-derived descriptors (e.g., HOMO-LUMO gaps).

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in binding pockets, focusing on π-π stacking and hydrogen bonds .

Q. When encountering discrepancies in NMR data for this compound, what strategies resolve these contradictions?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by acquiring spectra from 25°C to 60°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify benzimidazole ring proton assignments .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Assay Replication : Standardize conditions (pH 7.4 buffer, 37°C) and use positive controls (e.g., known HDAC inhibitors).

- IC₅₀ Variability : Test purity via LC-MS to rule out degradation products.

- Structural Analogues : Compare activity with methyl ester derivatives to assess the role of the free carboxylic acid group .

Q. Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- Cell-Based Assays : Use RAW264.7 macrophages stimulated with LPS; measure TNF-α and IL-6 via ELISA.

- Enzyme Targets : Test COX-2 inhibition in a fluorometric assay with arachidonic acid substrate.

- Dose Optimization : Perform MTT assays to determine non-cytotoxic ranges (typically 1–50 µM) .

Q. Structural and Functional Insights

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodological Answer : Analysis of single-crystal data (e.g., P21/c space group) reveals:

- Hydrogen Bonds : O–H···N between the carboxylic acid and benzimidazole nitrogen (2.7 Å).

- π-π Stacking : Offset stacking of benzimidazole rings (3.8 Å interplanar distance).

- Van der Waals Forces : Contribute to layered packing along the b-axis .

属性

IUPAC Name |

4-(benzimidazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-11(15)6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPPPCKAOWOOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360698 | |

| Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436091-31-5 | |

| Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。